molecular formula C9H13NO2 B8211552 Tert-butyl 1H-pyrrole-3-carboxylate

Tert-butyl 1H-pyrrole-3-carboxylate

Cat. No. B8211552
M. Wt: 167.20 g/mol
InChI Key: GSQXBOPBINCMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608633B2

Procedure details

0.50 g (4.50 mmol) pyrrole-3-carboxylic acid is suspended in 15 ml absolute benzene and boiled under reflux. A solution 4.07 g (18.0 mmol) 90% N,N-dimethylformamidedi-tert-butylacetal in 15 ml absolute benzene is added drop-wise within 30 min. Following another heating under reflux for 30 minutes and subsequent cooling, the reaction mixture is diluted with diethyl ether, washed with 5% sodium carbonate solution and saturated NaCl solution. Drying on sodium sulfate, filtration and concentration on the rotary evaporator leave as a crude product a yellow solid which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10) and yields the product as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4.07 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylformamidedi-tert-butylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1>C1C=CC=CC=1.C(OCC)C>[C:3]([O:7][C:6]([C:3]1[CH:4]=[CH:5][NH:1][CH:2]=1)=[O:8])([CH3:6])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=C(C=C1)C(=O)O
Step Two
Name
solution
Quantity
4.07 g
Type
reactant
Smiles
Name
N,N-dimethylformamidedi-tert-butylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with 5% sodium carbonate solution and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
Drying on sodium sulfate, filtration and concentration on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
leave as a crude product a yellow solid which
CUSTOM
Type
CUSTOM
Details
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=CNC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.